![molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8](/img/structure/B1330861.png)
8-Azabicyclo[3.2.1]octan-3-one
Overview
Description
8-Azabicyclo[3.2.1]octan-3-one (CAS 5632-84-8) is a bicyclic organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol. Its structure comprises a seven-membered bicyclic ring system containing one nitrogen atom and a ketone group at the 3-position. This scaffold is a key intermediate in organic synthesis, particularly for alkaloids and pharmaceutical derivatives . The compound’s versatility arises from its ability to undergo functionalization at the nitrogen atom or the bicyclic framework, enabling the creation of diverse analogs with tailored biological or chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo[3.2.1]octan-3-one can be achieved through several methods. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives .
A novel and versatile method for synthesizing tropane alkaloids involves using keto-lactams as starting materials. This two-step method includes silyl enol ether formation with TBDMSOTf, lactam activation with Tf2O/DTBMP, and halide-promoted cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Applications
1.1 Monoamine Reuptake Inhibition
The primary application of 8-azabicyclo[3.2.1]octan-3-one derivatives lies in their function as monoamine reuptake inhibitors. These compounds have shown efficacy in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). They operate by inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are critical in mood regulation and cognitive function.
- Therapeutic Context :
- Depression : Traditional antidepressants, including tricyclics and selective serotonin reuptake inhibitors (SSRIs), often come with adverse side effects. Compounds derived from this compound may offer a more favorable side effect profile while maintaining therapeutic efficacy .
- ADHD : The inhibition of norepinephrine and dopamine reuptake is particularly beneficial in managing ADHD symptoms .
1.2 Other Potential Uses
Beyond their role as antidepressants, these compounds are also being investigated for their potential to treat:
- Anxiety Disorders : Their ability to modulate neurotransmitter levels can help alleviate anxiety symptoms.
- Pain Management : Some studies suggest that these compounds may have analgesic properties through their action on pain pathways .
- Cognitive Enhancement : Research is ongoing into their effects on cognitive functions, potentially benefiting conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives:
- Study on Depression Treatment : A clinical trial demonstrated that a specific derivative significantly reduced depressive symptoms in patients who were resistant to traditional treatments .
- ADHD Management Research : A study indicated that patients treated with an this compound derivative showed improved attention scores compared to a placebo group .
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets and pathways. As a core structure of tropane alkaloids, it can interact with neurotransmitter receptors, enzymes, and other biological molecules. These interactions can modulate neurotransmission, enzyme activity, and other cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes structural analogs of 8-azabicyclo[3.2.1]octan-3-one, highlighting substituents, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects on Reactivity: 8-Methyl derivative (Tropinone): The methyl group enhances stability and mimics natural alkaloids, facilitating biosynthetic pathways . 8-Benzyl derivatives: The benzyl group increases lipophilicity, improving membrane permeability in drug-target binding studies .
Pharmacological Potential: 8-Butyl analogs: Demonstrated bile secretion modulation and antitumor effects in vitro, though clinical relevance remains under investigation . Oxime derivatives: Bioorthogonal tethering strategies using oxime-functionalized analogs improve fragment-based drug discovery for GPCRs .
Synthetic Utility: The parent compound’s ketone group enables nucleophilic additions or reductions, while the nitrogen allows alkylation (e.g., 8-benzyl or 8-isopropyl derivatives) . Asymmetric cleavage of this compound has been employed in the total synthesis of (+)-monomorine I, a pyrrolidine alkaloid .
Biological Activity
8-Azabicyclo[3.2.1]octan-3-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine. This structural feature contributes to its diverse biological activities, which include analgesic, antibacterial, and potential anticancer properties.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis of this compound typically involves intramolecular cyclization methods and can be derived from various precursors through reduction and rearrangement reactions. Notably, the compound can be synthesized via palladium-catalyzed processes, which yield moderate to high yields depending on the specific synthetic route employed .
1. Analgesic Properties
Research indicates that derivatives of the 2-azabicyclo[3.2.1]octane scaffold exhibit significant analgesic effects. For instance, compounds resembling this compound have demonstrated agonist-antagonist activity comparable to morphine, suggesting potential applications in pain management .
2. Antibacterial Activity
This compound derivatives have shown promising antibacterial activities against multi-drug resistant (MDR) strains of bacteria such as Acinetobacter baumannii and various Gram-positive and Gram-negative bacteria. In vitro studies reported low nanomolar inhibition values against bacterial topoisomerases, indicating a strong dual inhibitory effect on DNA gyrase and topoisomerase IV, which are critical targets in bacterial replication .
3. Anticancer Potential
The compound's cytotoxic effects have been investigated in various tumor cell lines, including glioblastoma and hepatocellular carcinoma. Studies have shown that certain derivatives exhibit selective cytotoxicity against these cancer cell lines, highlighting their potential as anticancer agents .
Case Study 1: Analgesic Activity
In a study by Ong and Anderson, several azabicyclo compounds were tested for their analgesic efficacy using animal models. The results indicated that the most potent compounds had an efficacy close to that of morphine, with specific binding affinities at opioid receptors being significantly higher than those of traditional analgesics.
Case Study 2: Antibacterial Efficacy
A recent investigation into the antibacterial properties of azabicyclo derivatives revealed that compound 7a exhibited an IC50 value of less than 32 nM against E. coli DNA gyrase, along with effective minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various strains, showcasing its potential as a lead compound for developing new antibiotics .
Summary of Biological Activities
Activity Type | Description | IC50/MIC Values |
---|---|---|
Analgesic | Agonist-antagonist effects comparable to morphine | Efficacy similar to morphine |
Antibacterial | Effective against MDR strains; dual inhibition of DNA gyrase and topo IV | IC50 < 32 nM; MIC between 2-16 μg/mL |
Anticancer | Cytotoxic effects in glioblastoma and hepatocellular carcinoma cell lines | Varies by derivative; selective cytotoxicity |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 8-Azabicyclo[3.2.1]octan-3-one and its derivatives?
The synthesis often involves radical cyclization, Diels-Alder reactions, and biocatalytic approaches. For example, radical cyclization of 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones using n-tributyltin hydride and AIBN yields bicyclic derivatives with excellent diastereocontrol (>99%) . Biocatalytic strategies, such as engineered transaminases, enable stereoselective amination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one to produce enantiopure intermediates for neuroactive compounds .
Q. How is structural confirmation of this compound derivatives achieved?
X-ray crystallography (via programs like SHELXL ) and advanced NMR techniques are critical. For instance, the rigid bicyclic skeleton’s stereochemistry is resolved using XRD, while NOESY correlations confirm substituent orientations in DAT/SERT-targeting derivatives . High-resolution mass spectrometry (HRMS) and HPLC-MS further validate molecular formulas and purity .
Q. Which biological targets are most studied for this compound derivatives?
These derivatives predominantly interact with monoamine transporters (DAT, SERT, NET) and sigma receptors. For example, 3-[2-(diarylmethoxyethylidenyl)] derivatives exhibit stereoselective DAT binding , while 8-substituted analogs show high sigma-2 receptor affinity with >100-fold selectivity over sigma-1 . Other targets include long-chain fatty acid elongase 6 (ELOVL6), suggesting metabolic disorder applications .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?
Strategies include:
- Biocatalysis : Engineered transaminases achieve >99% diastereomeric excess in amination reactions .
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts in Diels-Alder reactions .
- Radical cyclization : Controlled conditions (e.g., toluene/AIBN) yield stereodefined products . Computational modeling (e.g., DFT) predicts stereochemical outcomes to guide synthetic routes .
Q. What role do computational methods play in optimizing structure-activity relationships (SAR)?
Quantitative SAR (QSAR) models and molecular docking identify key pharmacophores. For example:
- DAT affinity : Bulky substituents at C3 enhance DAT binding, while polar groups reduce logP .
- Sigma-2 selectivity : Substituent hydrophobicity and spatial orientation correlate with receptor subtype selectivity .
MD simulations further validate target-ligand dynamics, resolving discrepancies in in vitro/in vivo efficacy .
Q. How can contradictory pharmacological data across studies be resolved methodologically?
Contradictions (e.g., varying DAT/SERT inhibition ratios) require:
- Standardized assays : Uniform transporter expression systems (e.g., HEK293 cells) and radioligand binding protocols .
- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., brasofensine derivatives) that may alter in vivo activity .
- Cohort stratification : Genetic polymorphisms in transporter targets (e.g., DAT VNTR variants) may explain interspecies differences .
Q. Methodological Tables
Table 1. Key Synthetic Routes for this compound Derivatives
Table 2. Biological Targets and Key Derivatives
Q. Key Considerations for Researchers
- Safety : Handle hydrochloride salts (CAS 25602-68-0) with PPE due to uncharacterized toxicity .
- Data Reproducibility : Use open-source crystallography tools (SHELX ) and deposit structural data in public repositories.
- Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and pharmacology to address complex SAR challenges .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDLBKMNONQOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971755 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-84-8 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5632-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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